molecular formula C16H11Cl2F2N5O6S B12412010 THR-|A agonist 4

THR-|A agonist 4

Cat. No.: B12412010
M. Wt: 510.3 g/mol
InChI Key: CNTUPTWRRSJGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of THR-|A agonist 4 involves several synthetic routes and reaction conditions. One method includes the following steps :

    Formation of Active Ester: The active ester 1-c is obtained after post-treatment.

    Reaction with Dimethyl Sulfoxide: Compound 1-c is added to a mixture of dimethyl sulfoxide, compound 1-d, and cesium carbonate. The mixture is heated to 55 degrees Celsius in a nitrogen atmosphere and stirred for 6 hours to obtain compound 1-e.

    Catalytic Reaction: Compound 1-e is added to a dichloromethane solution of compound 1-f, cooled to 4 degrees Celsius with an ice bath, and trifluoroacetic acid is added dropwise to catalyze the reaction.

Chemical Reactions Analysis

THR-|A agonist 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

THR-|A agonist 4 has a wide range of scientific research applications, including:

Mechanism of Action

THR-|A agonist 4 exerts its effects by binding to the thyroid hormone receptor beta (THR-β). This binding activates the receptor, leading to changes in gene transcription and metabolic activity. The molecular targets and pathways involved include the upregulation of genes specific to cholesterol and fatty acid biosynthesis and metabolism .

Comparison with Similar Compounds

THR-|A agonist 4 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and selectivity for THR-β, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C16H11Cl2F2N5O6S

Molecular Weight

510.3 g/mol

IUPAC Name

2-[2,6-dichloro-4-[6-(difluoromethyl)-3,5-dioxo-1,2,4-triazin-2-yl]phenoxy]-5-hydroxy-N-methylpyridine-4-sulfonamide

InChI

InChI=1S/C16H11Cl2F2N5O6S/c1-21-32(29,30)10-4-11(22-5-9(10)26)31-13-7(17)2-6(3-8(13)18)25-16(28)23-15(27)12(24-25)14(19)20/h2-5,14,21,26H,1H3,(H,23,27,28)

InChI Key

CNTUPTWRRSJGDG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=NC=C1O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(F)F)Cl

Origin of Product

United States

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